molecular formula C13H14FN3O4S B10925764 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10925764
M. Wt: 327.33 g/mol
InChI Key: FUUVPDRCDYXLKA-UHFFFAOYSA-N
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Description

N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties . This particular compound features a unique combination of a benzodioxin moiety and a pyrazole ring, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzodioxin moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with different alkyl/aralkyl halides yield various N-substituted derivatives .

Scientific Research Applications

N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves the inhibition of specific enzymes. For instance, it inhibits cholinesterase enzymes by binding to the active site and preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinesterase inhibitors are used to improve cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of both the benzodioxin and pyrazole rings, which contribute to its distinct chemical reactivity and biological activity. This combination is not commonly found in other sulfonamide derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H14FN3O4S

Molecular Weight

327.33 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoro-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H14FN3O4S/c1-8-12(13(14)17(2)15-8)22(18,19)16-9-3-4-10-11(7-9)21-6-5-20-10/h3-4,7,16H,5-6H2,1-2H3

InChI Key

FUUVPDRCDYXLKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)F)C

Origin of Product

United States

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